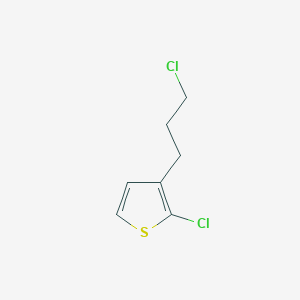

2-Chloro-3-(3-chloropropyl)thiophene

Description

Properties

Molecular Formula |

C7H8Cl2S |

|---|---|

Molecular Weight |

195.11 g/mol |

IUPAC Name |

2-chloro-3-(3-chloropropyl)thiophene |

InChI |

InChI=1S/C7H8Cl2S/c8-4-1-2-6-3-5-10-7(6)9/h3,5H,1-2,4H2 |

InChI Key |

FGDODSJOUCCHMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1CCCCl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2-Chloro-3-(3-chloropropyl)thiophene: Synthesis, Properties, and Applications

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives represent a class of heterocyclic compounds that are indispensable to medicinal chemistry and materials science.[1][2] The thiophene ring is considered a "privileged scaffold," a framework that can bind to a wide range of biological targets, leading to a significant number of FDA-approved drugs.[2] Its structural similarity to benzene allows it to act as a bioisostere, while the presence of the sulfur heteroatom imparts unique electronic properties, influencing molecular interactions and metabolic stability.[1][2]

This guide focuses on a specific, functionalized derivative: 2-Chloro-3-(3-chloropropyl)thiophene (CAS No: 1934463-23-6).[3] This molecule is of particular interest to researchers and drug development professionals due to its dual reactive sites. It possesses a substituted thiophene core, a common motif in pharmacologically active compounds, and a reactive chloropropyl side chain, which serves as a versatile handle for introducing a variety of functional groups. This document provides an in-depth examination of its properties, a proposed synthetic route with mechanistic considerations, analytical validation techniques, and a discussion of its potential applications as a key building block in synthetic chemistry.

Physicochemical and Structural Properties

The utility of a synthetic intermediate is fundamentally dictated by its chemical structure and physical properties. 2-Chloro-3-(3-chloropropyl)thiophene is a molecule designed for subsequent chemical modification.

Table 1: Core Properties of 2-Chloro-3-(3-chloropropyl)thiophene

| Property | Value | Source |

| CAS Number | 1934463-23-6 | [3] |

| Molecular Formula | C₇H₈Cl₂S | [3] |

| Molecular Weight | 195.11 g/mol | [3] |

| IUPAC Name | 2-chloro-3-(3-chloropropyl)thiophene | |

| SMILES | ClCCCC1=C(Cl)SC=C1 | [3] |

Structural Analysis

The structure of 2-Chloro-3-(3-chloropropyl)thiophene features two key domains that dictate its reactivity:

-

The 2-Chlorothiophene Ring: The chlorine atom at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene. This halogen also provides a potential site for cross-coupling reactions (e.g., Suzuki, Stille coupling), a cornerstone of modern drug synthesis.

-

The 3-(3-chloropropyl) Side Chain: The alkyl chain provides flexibility and a three-carbon spacer, which can be crucial for positioning functional groups to interact with biological targets. The terminal primary alkyl chloride is a reactive electrophilic site, susceptible to nucleophilic substitution by a wide array of nucleophiles (amines, alcohols, thiols, etc.). This allows for the straightforward introduction of diverse functionalities.

Caption: Molecular structure of 2-Chloro-3-(3-chloropropyl)thiophene.

Synthesis and Mechanistic Rationale

While 2-Chloro-3-(3-chloropropyl)thiophene is commercially available, understanding its synthesis is critical for researchers planning to create novel derivatives or scale up production. A robust and logical synthetic approach involves a two-step process starting from the readily available 2-chlorothiophene. This proposed pathway demonstrates a common strategy in organic synthesis: installing a functional group handle (a ketone) and then modifying it to the desired alkyl chain.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2-Chloro-3-(3-chloropropyl)thiophene.

Step 1: Friedel-Crafts Acylation of 2-Chlorothiophene

-

Objective: To introduce a three-carbon chain with a terminal chlorine onto the thiophene ring.

-

Protocol:

-

In a multi-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C.

-

Slowly add 3-chloropropionyl chloride to the suspension while stirring.

-

Add a solution of 2-chlorothiophene in the same solvent dropwise, maintaining the temperature at 0-5 °C. The C2-chloro substituent primarily directs acylation to the C5 position. To achieve the desired C3 substitution, a multi-step or directed synthesis strategy, potentially involving protection/deprotection or metalation, would be required. For the purpose of this guide, we describe the direct acylation, acknowledging that regioselectivity is a critical challenge requiring experimental optimization.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it over ice and hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ketone intermediate, 1-(2-chloro-3-thienyl)-3-chloropropan-1-one, via column chromatography or vacuum distillation.

-

-

Causality and Expertise:

-

Choice of Catalyst: A Lewis acid like AlCl₃ is essential to activate the acyl chloride, making it a potent electrophile (an acylium ion) capable of attacking the electron-rich thiophene ring.

-

Temperature Control: This electrophilic aromatic substitution is exothermic. Low temperatures are crucial to prevent side reactions and decomposition of the thiophene ring, which is sensitive to strong acids.

-

Regioselectivity: The directing effects of the C2-chloro group and the sulfur atom make achieving substitution at the C3 position non-trivial. This step represents the key synthetic challenge and requires careful control of conditions or a more advanced, directed strategy.

-

Step 2: Wolff-Kishner Reduction of the Ketone

-

Objective: To completely remove the carbonyl oxygen, converting the ketone intermediate into the final alkyl chain.

-

Protocol:

-

Combine the ketone intermediate from Step 1, hydrazine hydrate, and a high-boiling-point solvent like diethylene glycol in a flask fitted with a reflux condenser.

-

Add a strong base, such as potassium hydroxide (KOH) pellets.

-

Heat the mixture to reflux. Initially, water and excess hydrazine will distill off.

-

Continue heating at a higher temperature (typically 180-200 °C) for several hours to drive the decomposition of the hydrazone intermediate.

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ether or toluene).

-

Wash the organic extracts, dry, and purify the final product, 2-chloro-3-(3-chloropropyl)thiophene, by vacuum distillation.

-

-

Causality and Expertise:

-

Choice of Reduction: The Wolff-Kishner reduction is chosen because it is performed under strongly basic conditions. This is ideal for substrates that may be sensitive to the strongly acidic conditions of a Clemmensen reduction. The presence of two C-Cl bonds makes the choice of reduction conditions critical to avoid unwanted side reactions. The Wolff-Kishner conditions are generally compatible with alkyl halides.

-

High Temperature: The decomposition of the intermediate hydrazone to form the methylene group requires high thermal energy, necessitating the use of a high-boiling solvent and elevated temperatures.

-

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized 2-Chloro-3-(3-chloropropyl)thiophene is paramount. The following analytical techniques provide a self-validating system to ensure the correct molecule has been produced.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | - Thiophene Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), showing coupling to each other. - Propyl Chain Protons: Three distinct signals in the aliphatic region: a triplet (~3.6 ppm, -CH₂Cl), a triplet (~2.9 ppm, Ar-CH₂-), and a multiplet (quintet) (~2.1 ppm, -CH₂-CH₂-CH₂-). Integrations should be 2H:2H:2H:1H:1H. |

| ¹³C NMR | - Thiophene Carbons: Four signals in the aromatic region (~125-140 ppm). - Propyl Chain Carbons: Three signals in the aliphatic region (~28-45 ppm). |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A cluster of peaks around m/z 194, 196, and 198. - Isotopic Pattern: The characteristic ~9:6:1 ratio for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) should be observed for the molecular ion and chlorine-containing fragments. |

| Infrared (IR) | - ~3100 cm⁻¹: Aromatic C-H stretch. - ~2850-2960 cm⁻¹: Aliphatic C-H stretches. - ~1400-1500 cm⁻¹: Thiophene ring C=C stretches. - ~700-800 cm⁻¹: C-Cl stretch. |

Reactivity and Potential Applications in Drug Discovery

The synthetic value of 2-Chloro-3-(3-chloropropyl)thiophene lies in its capacity to serve as a versatile intermediate for building more complex molecules. Its dual reactivity allows for selective and sequential transformations.

Caption: Dual reactivity sites of 2-Chloro-3-(3-chloropropyl)thiophene for library synthesis.

-

Nucleophilic Substitution at the Propyl Chain: The terminal chloride is an excellent leaving group, readily displaced by a vast range of nucleophiles. This reaction is the most straightforward way to elaborate the molecule. Drug development professionals can use this reaction to append various pharmacophores—amines to introduce basic centers for salt formation and hydrogen bonding, heterocyclic rings common in CNS drugs, or thiols to interact with specific enzymatic targets. This enables the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

-

Cross-Coupling at the Thiophene Ring: The C2-chloro group can participate in palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C or C-N bonds, attaching aryl, heteroaryl, or vinyl groups directly to the thiophene core. This strategy is invaluable for building complex, multi-ring systems often found in potent and selective drug candidates.[4]

By combining these two modes of reactivity, researchers can systematically explore the chemical space around the 2-chloro-3-propylthiophene scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any chlorinated organic intermediate, proper safety protocols are mandatory. While a specific safety data sheet for this compound is not widely available, data from analogous compounds like 2-chlorothiophene provide a strong basis for handling procedures.[5][6]

-

Hazards: Assumed to be a flammable liquid and vapor.[6][7] Likely harmful if swallowed and causes skin and eye irritation or burns.[6]

-

Handling:

-

All manipulations should be conducted in a well-ventilated chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8]

-

Use explosion-proof equipment and take precautionary measures against static discharge.[5][7]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[7]

-

-

Storage:

References

- BLDpharm. 1934541-79-3|2-Chloro-3-(3-chloro-2-methylpropyl)thiophene.

- MilliporeSigma.

- Fisher Scientific.

- Benchchem. An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Chemical Properties and Structure.

- Merck Millipore.

- Thermo Fisher Scientific.

- TCI Chemicals.

- Benchchem. 2-Chloro-3-(chloromethyl)

- BLDpharm. 1934463-23-6|2-Chloro-3-(3-chloropropyl)thiophene.

- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.

- Frontiers.

- PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1934463-23-6|2-Chloro-3-(3-chloropropyl)thiophene|BLD Pharm [bldpharm.com]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

starting materials for 2-Chloro-3-(3-chloropropyl)thiophene synthesis

This guide details the strategic synthesis of 2-Chloro-3-(3-chloropropyl)thiophene , a critical intermediate often employed in the construction of thieno[3,2-c]pyridine scaffolds (e.g., in the development of antiplatelet agents and ADP receptor antagonists).

The following protocol prioritizes regiochemical fidelity and process scalability , addressing the inherent challenges of thiophene functionalization: specifically, the difficulty of installing substituents at the C3 position and controlling chlorination at the C2 position without over-halogenation.

Executive Summary & Retrosynthetic Logic

The synthesis of 2,3-disubstituted thiophenes is non-trivial due to the natural electrophilic bias of the thiophene ring toward the

We utilize 3-bromothiophene as the starting material.[1][2][3][4] The bulky bromine atom at C3 serves as a handle for halogen-metal exchange, allowing the installation of the alkyl chain via nucleophilic attack. The final chlorine atom is introduced via electrophilic aromatic substitution, where the newly installed C3-alkyl group helps direct the halogen to the C2 position.

Retrosynthetic Pathway

The logic follows a disconnection of the C2-Cl bond, followed by the C3-alkyl chain.

Figure 1: Retrosynthetic analysis revealing 3-bromothiophene as the optimal precursor.

Experimental Protocol

Phase 1: Synthesis of 3-(3-chloropropyl)thiophene

Objective: Install the 3-chloropropyl chain at the C3 position via halogen-metal exchange. Mechanism: Lithium-Halogen exchange generates 3-thienyllithium, which acts as a nucleophile displacing bromide from 1-bromo-3-chloropropane.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| 3-Bromothiophene | 1.0 | Substrate |

| n-Butyllithium (2.5M in hexanes) | 1.05 | Lithiating Agent |

| 1-Bromo-3-chloropropane | 1.2 | Electrophile |

| THF (Anhydrous) | Solvent | Medium |

| HMPA or TMEDA | 0.1 (Optional) | Additive to break Li-aggregates |

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere throughout.

-

Solvation: Charge the flask with 3-bromothiophene (1.0 eq) and anhydrous THF (concentration ~0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.05 eq) dropwise over 30 minutes.

-

Critical Control Point: The temperature must not exceed -70 °C to prevent the "halogen dance" (scrambling of the lithium to the C2 position).

-

Stir at -78 °C for 45 minutes to ensure complete generation of 3-thienyllithium.

-

-

Alkylation: Add 1-bromo-3-chloropropane (1.2 eq) dropwise. The use of the bromo-chloro alkane exploits the higher reactivity of the C-Br bond, leaving the C-Cl bond intact for the final product.

-

Warm-up: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to isolate 3-(3-chloropropyl)thiophene .

Phase 2: Regioselective Chlorination

Objective: Introduce the chlorine atom at C2. Mechanism: Electrophilic Aromatic Substitution (EAS). The C3-alkyl group activates the C2 position (ortho) more strongly than the C5 position (meta), directing the incoming halogen to C2.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| 3-(3-chloropropyl)thiophene | 1.0 | Substrate |

| N-Chlorosuccinimide (NCS) | 1.05 | Chlorinating Agent |

| Acetic Acid / CHCl₃ (1:1) | Solvent | Promotes mild EAS |

| Perchloric Acid (HClO₄) | 0.01 (Cat.) | Catalyst (Optional) |

Step-by-Step Methodology

-

Dissolution: Dissolve 3-(3-chloropropyl)thiophene in a 1:1 mixture of Acetic Acid and Chloroform.

-

Why this solvent? Acetic acid protonates NCS slightly, increasing electrophilicity without the harshness of pure acid, reducing polymerization risks.

-

-

Addition: Add NCS (1.05 eq) in portions at 0 °C.

-

Reaction: Warm to room temperature and stir for 3–6 hours. Monitor by GC-MS or TLC.[2]

-

Target: Disappearance of starting material.

-

Impurity Watch: Over-chlorination (2,5-dichloro) is possible if excess NCS is used or reaction runs too long.

-

-

Workup: Pour mixture into ice water. Neutralize with NaHCO₃. Extract with DCM.[6][8]

-

Purification: Distillation is preferred for high purity. The product is a colorless to pale yellow oil.[9]

Reaction Workflow & Logic Map

The following diagram illustrates the critical decision nodes and chemical transformations.

Figure 2: Process flow diagram highlighting the critical temperature control point in Phase 1.

Troubleshooting & Critical Parameters

| Parameter | Issue | Solution |

| Lithiation Temp | Formation of 2-lithio or 2,3-dilithio species. | Strictly maintain T < -75°C . Add n-BuLi slowly down the side of the flask. |

| Alkylation Selectivity | Reaction at the chloro-end of the alkyl chain. | Use 1-bromo-3-chloropropane . The C-Br bond is significantly weaker and reacts faster than C-Cl at low temps. |

| Chlorination Regioisomer | Formation of 2,5-dichloro product. | Use stoichiometric NCS (1.0–1.05 eq). Do not use excess. Stop reaction immediately upon consumption of starting material. |

| Product Stability | Polymerization of the thiophene ring. | Store the final product at 4°C under argon. Avoid strong Lewis acids during storage. |

References

-

Organic Syntheses, "3-Bromothiophene". A standard procedure for handling the starting material and understanding its reactivity.

-

Source:

-

-

BenchChem , "Application Notes and Protocols for the Synthesis of 3-Alkylthiophenes from 3-Bromothiophene".[2] Details the Kumada and lithiation pathways for C3 functionalization.

-

Source:

-

-

Journal of Organic Chemistry, "Regioselective Oligomerization of 3-(Alkylsulfanyl)thiophenes".

-

Organic & Biomolecular Chemistry , "C3-Chlorination of C2-substituted benzo[b]thiophene derivatives". While focusing on benzothiophene, this recent paper (2024) validates the use of hypochlorite/NCS equivalents for thiophene ring chlorination.[10]

-

Source:[5]

-

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. asianpubs.org [asianpubs.org]

- 5. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thiophene synthesis [organic-chemistry.org]

- 7. Regioselective Oligomerization of 3-(Alkylsulfanyl)thiophenes with Ferric Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regioselective Ene-Type Allylic Chlorination of Electron-Rich Alkenes by Activated DMSO [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(3-chloropropyl)thiophene

Disclaimer: Experimental spectroscopic data for 2-Chloro-3-(3-chloropropyl)thiophene is not extensively available in public-access databases. This guide is therefore constructed based on established principles of spectroscopic theory, data from analogous structures, and predictive models. It is intended to serve as an expert-level reference for researchers on the expected spectral characteristics and the methodologies for their acquisition and interpretation.

Introduction: The Structural Elucidation Challenge

2-Chloro-3-(3-chloropropyl)thiophene is a substituted thiophene derivative featuring two distinct chlorine atoms—one directly attached to the aromatic thiophene ring and another on the terminal carbon of a propyl side chain. This structure presents a unique analytical challenge, requiring a multi-technique spectroscopic approach for unambiguous identification and characterization. The electronic environment of the thiophene ring is perturbed by the electron-withdrawing chloro group, while the flexible propyl chain introduces conformational variables.

This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. We will delve into the theoretical basis for the predicted spectral features and present field-proven, step-by-step protocols for data acquisition. The objective is to equip researchers, particularly those in drug development and synthetic chemistry, with the foundational knowledge to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-Chloro-3-(3-chloropropyl)thiophene. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the thiophene ring and the aliphatic protons of the chloropropyl side chain. The electronegativity of the chlorine atoms and the sulfur heteroatom, along with the aromatic ring current, will be the primary determinants of the chemical shifts.

Causality Behind Predictions:

-

Thiophene Protons (H-4, H-5): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. Based on data for 2-chlorothiophene, where protons resonate around 6.7-6.9 ppm[1], the H-5 proton will likely be downfield of the H-4 proton. The electron-donating effect of the alkyl substituent at C-3 will slightly shield these protons compared to unsubstituted 2-chlorothiophene.

-

Alkyl Chain Protons (H-α, H-β, H-γ): The methylene protons of the propyl chain will exhibit predictable splitting patterns. The H-γ protons, adjacent to the terminal chlorine, will be the most deshielded of the chain protons. The H-α protons, attached to the carbon bonded to the thiophene ring, will also be downfield due to the ring's influence. The central H-β protons will appear as a complex multiplet due to coupling with both H-α and H-γ.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 6.95 | Doublet (d) | J4,5 = 5.8 |

| H-4 | 6.80 | Doublet (d) | J4,5 = 5.8 |

| H-γ (CH ₂Cl) | 3.65 | Triplet (t) | Jβ,γ = 6.5 |

| H-α (C H₂-Thiophene) | 2.90 | Triplet (t) | Jα,β = 7.5 |

| H-β (CH₂-CH ₂-CH₂) | 2.10 | Quintet (app.) | Jα,β = 7.5, Jβ,γ = 6.5 |

graph "molecule_h_nmr" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Nodes for atoms S [label="S", pos="0,0.8!"]; C2 [label="C2-Cl", pos="-1.2,0.2!"]; C3 [label="C3", pos="-0.8,-0.8!"]; C4 [label="C4-H", pos="0.8,-0.8!"]; C5 [label="C5-H", pos="1.2,0.2!"];

C_alpha [label="Cα-H₂", pos="-1.8,-1.5!"]; C_beta [label="Cβ-H₂", pos="-2.8,-2.2!"]; C_gamma [label="Cγ-H₂-Cl", pos="-3.8,-2.9!"];

// Edges for bonds S -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S;

C3 -- C_alpha; C_alpha -- C_beta; C_beta -- C_gamma;

// Invisible nodes for labels H4_label [label="H-4", pos="1.3,-1.1!"]; H5_label [label="H-5", pos="2.0,0.2!"]; }digraph "fragmentation_pathway" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];M [label="[C₇H₈Cl₂S]⁺˙\nm/z = 194, 196, 198", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₇H₈ClS]⁺\nm/z = 159, 161"]; F2 [label="[C₄H₂ClS-CH₂]⁺\nm/z = 117, 119"]; F3 [label="[C₆H₅ClS]⁺\nm/z = 153, 155"]; F4 [label="[CH₂Cl]⁺\nm/z = 49, 51"];

M -> F1 [label="- •Cl"]; M -> F2 [label="- •CH₂CH₂Cl"]; M -> F3 [label="- •CH₂Cl"]; F2 -> F4 [label="Rearrangement", style=dashed]; }

Caption: Predicted major fragmentation pathways for 2-Chloro-3-(3-chloropropyl)thiophene in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

-

Instrument Setup (Direct Infusion):

-

Set the ion source to Electron Ionization (EI) mode.

-

Set the electron energy to 70 eV.

-

Set the source temperature to ~200-250 °C.

-

Calibrate the mass analyzer using a known standard (e.g., PFTBA).

-

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or by injecting the solution into a GC-MS system.

-

Scan a mass range appropriate for the compound, for example, m/z 40 to 300.

-

Acquire data for several minutes to obtain an averaged spectrum with a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the molecular ion cluster and confirm the characteristic 9:6:1 intensity ratio for a dichlorinated compound.

-

Analyze the major fragment ions to corroborate the proposed structure.

-

Conclusion

The comprehensive spectroscopic analysis of 2-Chloro-3-(3-chloropropyl)thiophene requires a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for researchers, detailing the predicted spectral data grounded in established chemical principles and providing validated protocols for experimental acquisition. The characteristic signals—including the doublet patterns in the ¹H NMR, the C-Cl stretches in the IR spectrum, and the unique M/M+2/M+4 isotopic cluster in the mass spectrum—serve as a collective fingerprint for the unambiguous identification of this molecule. Adherence to the described methodologies will ensure the generation of high-fidelity data essential for research and development in the chemical and pharmaceutical sciences.

References

- Vertex AI Search result citing Chemistry, Alkyl and aryl halide infrared spectra.

- ChemicalBook, 2-Chlorothiophene(96-43-5) 1H NMR spectrum.

- Stenutz, NMR chemical shift prediction of thiophenes.

- PubChem - NIH, 2-Chlorothiophene | C4H3ClS | CID 7299.

- Scribd, C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF.

- Organic Chemistry

- ChemicalBook, 2-BROMO-5-CHLOROTHIOPHENE(2873-18-9) 1H NMR spectrum.

- Oxford Academic, The Substituent Effects in Thiophene Compounds. I.

- Oxford Academic, The Substituent Effects in Thiophene Compounds. I.

- Sci-Hub, The mass spectra of some chlorin

- Semantic Scholar, The substituent effects in thiophene compounds. I.

- Indian Academy of Sciences, 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsatur

- PMC, Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin

- OpenStax, 12.7 Interpreting Infrared Spectra - Organic Chemistry.

- Chemistry LibreTexts, 11.5: Infrared Spectra of Some Common Functional Groups.

- Chemguide, mass spectra - the M+2 peak.

- INIS-IAEA, Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer.

- Doc Brown's Advanced Organic Chemistry, C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation p

- Benchchem, An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)

- Vertex AI Search result citing a webpage on 2-Chloro-3-(chloromethyl)

- SpectraBase, 2-Bromo-5-chlorothiophene - Optional[1H NMR] - Chemical Shifts.

- ChemicalBook, 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum.

- Organic Syntheses Procedure, 2-chloromethylthiophene.

- Journal of Chemical and Pharmaceutical Sciences, Analysis of molecular structures and spectroscopic properties of thiophene molecules.

- Google Patents, CN103497172A - Synthetic method of 2-chlorothiophene.

- NIST WebBook, Thiophene, 2-chloro-.

- Universität Halle, On the Preparation and Spectroelectrochemical Characterization of Certain 2,5‐Bis(het)aryl Substituted Thiophenes.

- PubChem, 2-Chloro-3-(chloromethyl)thiophene | C5H4Cl2S | CID 18615662.

- MDPI, 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.

- BLDpharm, 1934463-23-6|2-Chloro-3-(3-chloropropyl)thiophene.

Sources

solubility of 2-Chloro-3-(3-chloropropyl)thiophene in common solvents

An In-depth Technical Guide on the Solubility of 2-Chloro-3-(3-chloropropyl)thiophene

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Chloro-3-(3-chloropropyl)thiophene. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes theoretical principles with practical experimental methodologies. We will explore the molecular characteristics of the title compound to predict its behavior in various common laboratory solvents. Furthermore, this guide presents a detailed, self-validating protocol for the experimental determination of solubility, ensuring accuracy and reproducibility. The content is grounded in established chemical principles and supported by authoritative references to provide a field-proven perspective on this critical physicochemical property.

Introduction: The Significance of Solubility

2-Chloro-3-(3-chloropropyl)thiophene is a substituted thiophene derivative whose structural complexity makes it a potentially valuable intermediate in the synthesis of novel pharmaceutical compounds and functional materials. The thiophene ring is a common scaffold in medicinal chemistry, and the presence of reactive chloro-alkyl and chloro-aryl functionalities offers versatile handles for further chemical modification.

The solubility of such an intermediate is a critical parameter that dictates its utility. In drug development, solubility directly impacts bioavailability and formulation strategies. In synthetic chemistry, it governs the choice of reaction media, purification methods (such as crystallization and chromatography), and overall process efficiency.[1] An understanding of how 2-Chloro-3-(3-chloropropyl)thiophene interacts with different solvents is, therefore, not merely academic but a foundational requirement for its practical application.

This guide will first deconstruct the molecule's structure to predict its solubility based on the fundamental principle of "like dissolves like."[1][2][3][4][5] It will then outline a robust experimental workflow to validate these predictions quantitatively.

Theoretical Principles Governing Solubility

At a molecular level, the dissolution process is an energy-driven balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute will dissolve in a solvent if the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions. This principle is often simplified by the adage "like dissolves like," which refers to the polarity of the substances involved.[2][3][4][6]

-

Polarity and Intermolecular Forces : The polarity of a molecule is determined by the distribution of electron density across its structure.[6] Polar molecules have distinct regions of partial positive and negative charge (dipoles) and interact through strong dipole-dipole forces. The strongest of these is hydrogen bonding.[7][8] Nonpolar molecules have a more even charge distribution and interact primarily through weaker London dispersion forces. Polar solvents effectively dissolve polar and ionic solutes, while nonpolar solvents are required for nonpolar solutes.[2][5][9]

-

Structural Influence : The presence of electronegative atoms like oxygen, nitrogen, and halogens introduces polarity.[9] However, the overall polarity is a balance between these polar functional groups and the nonpolar hydrocarbon skeleton.[10] For instance, short-chain alcohols are miscible with water, but as the nonpolar carbon chain lengthens, water solubility dramatically decreases.[10]

Predicted Solubility Profile of 2-Chloro-3-(3-chloropropyl)thiophene

To predict the solubility of 2-Chloro-3-(3-chloropropyl)thiophene, we must analyze its structure:

-

Thiophene Ring : The sulfur heteroatom and aromaticity introduce a degree of polarity.

-

2-Chloro Group : The chlorine atom attached directly to the ring is electron-withdrawing and creates a polar C-Cl bond.

-

3-(3-chloropropyl) Group : This side chain consists of a three-carbon alkyl chain, which is nonpolar, and a terminal chlorine atom, which adds a polar site.

Overall Assessment : The molecule possesses polar bonds (C-S, C-Cl) but lacks any hydrogen bond donating groups (-OH, -NH).[9][11] The presence of a significant hydrocarbon portion (the propyl chain and the thiophene backbone) contributes substantial nonpolar character. Therefore, 2-Chloro-3-(3-chloropropyl)thiophene is predicted to be a predominantly nonpolar to slightly polar molecule.

This analysis leads to the following predictions:

-

Poor Solubility in Polar Protic Solvents : In solvents like water or methanol, the primary solute-solvent interaction would be dipole-dipole. However, these solvents engage in strong hydrogen bonding with themselves.[8][12] The energy required to break the solvent's hydrogen-bonding network is unlikely to be compensated by the weaker interactions with the solute. Thus, solubility is expected to be very low.

-

Moderate to Good Solubility in Polar Aprotic Solvents : Solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are polar but do not have strong hydrogen-bonding networks.[10] They should be more effective at solvating the polar regions of the molecule, leading to moderate or good solubility.

-

High Solubility in Nonpolar and Halogenated Solvents : Nonpolar solvents like hexane and toluene, and halogenated solvents like dichloromethane and chloroform, interact through London dispersion forces.[13] These forces will be compatible with the large nonpolar regions of the target molecule, predicting high solubility. Related chlorinated thiophenes are known to be soluble in such organic solvents.[14][15]

The logical flow for selecting appropriate test solvents is visualized below.

Caption: Logical flowchart for predicting solvent compatibility based on solute structure.

Experimental Protocol: Equilibrium Solubility Determination

To quantitatively determine the solubility, the equilibrium shake-flask method is the gold standard due to its reliability and direct measurement of a saturated solution.

Materials and Equipment

-

Solute : 2-Chloro-3-(3-chloropropyl)thiophene (purity >98%)

-

Solvents : A range of analytical grade solvents (see Table 1).

-

Equipment :

-

Analytical balance (±0.1 mg)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Experimental Workflow

The following workflow ensures that a true equilibrium is achieved and that the measurement is accurate. This protocol is designed to be self-validating by confirming that the measured concentration is stable over time and that excess solid is present.

Caption: Experimental workflow for the equilibrium shake-flask solubility assay.

Step-by-Step Methodology

-

Preparation : Add an excess amount of 2-Chloro-3-(3-chloropropyl)thiophene (e.g., 10-20 mg, accurately weighed) to a vial. The key is to ensure solid material remains at the end of the experiment.

-

Solvent Addition : Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration : Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.

-

Sampling : After the initial equilibration period (e.g., 24 hours), stop the shaker and allow the vials to stand for 30 minutes for undissolved solids to settle. Carefully withdraw an aliquot of the supernatant.

-

Confirmation of Equilibrium : Return the vials to the shaker and continue agitating for another 24 hours (48 hours total). Repeat the sampling process. The system is at equilibrium if the concentration measured at 24 and 48 hours is consistent (e.g., within 5% of each other).

-

Sample Processing : Centrifuge the collected aliquots at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining microscopic solid particles.

-

Analysis : Accurately dilute a known volume of the clear supernatant with a suitable solvent (typically the HPLC mobile phase) to ensure the final concentration is within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration.

-

Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation: Solubility of 2-Chloro-3-(3-chloropropyl)thiophene at 25 °C

The following table summarizes the predicted qualitative solubility and provides a column for experimentally determined quantitative values, which researchers would generate by following the protocol above.

| Solvent | Solvent Class | Dielectric Constant¹ | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | Nonpolar | 2.0 | High | To be determined |

| Toluene | Nonpolar | 2.4 | High | To be determined |

| Dichloromethane | Halogenated | 9.1 | High | To be determined |

| Diethyl Ether | Polar Aprotic | 4.3 | High | To be determined |

| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate-High | To be determined |

| Acetone | Polar Aprotic | 21.0 | Moderate | To be determined |

| Acetonitrile | Polar Aprotic | 36.6 | Moderate-Low | To be determined |

| Methanol | Polar Protic | 32.7 | Low | To be determined |

| Water | Polar Protic | 80.1 | Very Low / Insoluble | To be determined |

| ¹Dielectric constant values are from reference[16]. |

Conclusion

Based on a thorough analysis of its molecular structure, 2-Chloro-3-(3-chloropropyl)thiophene is predicted to be a hydrophobic compound with low solubility in polar protic solvents like water and high solubility in nonpolar and halogenated organic solvents. This guide provides both the theoretical framework to understand this behavior and a robust, self-validating experimental protocol for its quantitative determination. The resulting solubility data is essential for guiding solvent selection in synthetic reactions, developing effective purification strategies, and formulating this compound for applications in medicinal chemistry and materials science.

References

- Vertex AI Search Grounding API. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved February 17, 2026.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 17, 2026.

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.

- Journal of Applied Pharmaceutical Science. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved February 17, 2026.

- The Fountain Magazine. (2016, January 15). Like Dissolves Like.

- RMIT University. (n.d.). Solubility - Learning Lab. Retrieved February 17, 2026.

- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.

- AP Chemistry. (n.d.). Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties. Retrieved February 17, 2026.

- Scribd. (n.d.). Hydrogen Bonding Effects on Solubility. Retrieved February 17, 2026.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds.

- Lean Think. (2021, March 3). Polarity and Solubility of Organic Molecules. YouTube.

- Unknown Source. (2024, September 24). Solubility test for Organic Compounds.

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Source.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.

- ReportServer. (n.d.). ReportServer Admin Guide 6.0 - 14. Graphviz DOT. Retrieved February 17, 2026.

- EPA. (2025, October 15). Thiophene, 2-chloro- Properties.

- Cheméo. (n.d.). Chemical Properties of Thiophene, 2-chloro- (CAS 96-43-5). Retrieved February 17, 2026.

- Unknown Source. (2025, December 19).

- Thermo Fisher Scientific. (2025, September 7).

- Graphviz. (2024, September 28). DOT Language.

- The Coding Train. (2021, January 14). Graphviz tutorial. YouTube.

- Graphviz. (2015, January 5). Drawing graphs with dot.

- Sigma-Aldrich. (2025, May 20).

- Fisher Scientific. (2023, September 29).

- Merck Millipore. (n.d.).

- BenchChem. (2025, December). An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Chemical Properties and Structure.

- Unknown Source. (2025, February 28). 2-Chloro-3-(chloromethyl)

- ChemicalBook. (2026, January 13). 2-Chlorothiophene | 96-43-5.

- PubChem. (2025, April 14). 2-Chloro-3-(chloromethyl)thiophene | C5H4Cl2S | CID 18615662.

- MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved February 17, 2026.

- BLDpharm. (n.d.). 1934463-23-6|2-Chloro-3-(3-chloropropyl)thiophene. Retrieved February 17, 2026.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fountainmagazine.com [fountainmagazine.com]

- 4. learninglab.rmit.edu.au [learninglab.rmit.edu.au]

- 5. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 8. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. al-kindipublisher.com [al-kindipublisher.com]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

A Theoretical Treatise on Chlorinated Thiophenes: From Electronic Structure to Reactivity and Spectroscopic Signatures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chlorinated thiophenes represent a pivotal class of heterocyclic compounds, underpinning advancements in pharmaceuticals, agrochemicals, and materials science.[1][2] Their utility is intrinsically linked to the electronic and steric modifications induced by chlorine substitution on the thiophene ring. This guide provides a comprehensive theoretical exploration of chlorinated thiophenes, elucidating their fundamental properties through the lens of computational chemistry. We will navigate the intricacies of their electronic structure, reactivity, and spectroscopic characteristics, offering a robust framework for understanding and predicting their behavior. This document is designed to be a valuable resource for researchers actively engaged in the design and synthesis of novel thiophene-based molecules.

The Electronic Landscape of Chlorinated Thiophenes: A Tale of Inductive Effects and Aromaticity

The introduction of chlorine atoms onto the thiophene ring profoundly alters its electronic properties. This is primarily due to the dual nature of chlorine as a substituent: it is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I), yet it also possesses lone pairs of electrons that can participate in resonance, a weaker electron-donating mesomeric effect (+M). The interplay of these effects governs the electron density distribution, molecular orbital energies, and overall aromaticity of the chlorinated thiophene congeners.

Frontier Molecular Orbitals and Electron Density Distribution

Computational studies, predominantly employing Density Functional Theory (DFT), have been instrumental in dissecting the electronic structure of chlorinated thiophenes.[3][4] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance as they dictate the molecule's reactivity towards electrophiles and nucleophiles, respectively.

Chlorination generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO.[4] This is a direct consequence of the inductive electron withdrawal by chlorine. The extent of this stabilization is dependent on the number and position of the chlorine substituents. For instance, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, is modulated by the chlorination pattern. A smaller HOMO-LUMO gap generally implies higher reactivity.[5]

The electron density on the thiophene ring is also significantly perturbed. The carbon atoms directly bonded to chlorine become more electron-deficient, while the electron density at other positions is also modulated. This redistribution of charge is crucial for understanding the regioselectivity of chemical reactions.

Molecular Electrostatic Potential (MESP): A Guide to Intermolecular Interactions

The Molecular Electrostatic Potential (MESP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions.[4][6] For chlorinated thiophenes, the MESP map typically reveals regions of negative potential (electron-rich) above and below the plane of the aromatic ring and associated with the sulfur atom, while the regions around the hydrogen and chlorine atoms are generally more positive (electron-poor).

In the context of drug design, the MESP is invaluable for understanding and predicting how a chlorinated thiophene-containing molecule will interact with a biological target, such as a protein receptor.[7] Regions of negative MESP can engage in favorable interactions with positively charged or electron-deficient sites on the receptor, and vice-versa. The positive potential on the halogen atom, known as a "sigma-hole," can lead to specific, directional interactions called halogen bonds, which are increasingly recognized for their importance in molecular recognition and drug-receptor binding.[8][9]

Predicting Reactivity: The Where and Why of Chemical Transformations

A cornerstone of theoretical chemistry is the ability to predict the reactivity of molecules. For chlorinated thiophenes, a primary concern is understanding the regioselectivity of electrophilic aromatic substitution, a common reaction class for these compounds.[10]

Fukui Functions and Reactivity Indices: Pinpointing Sites of Attack

Conceptual DFT provides a powerful toolkit for predicting reactivity through various descriptors. Among the most widely used are the Fukui functions, which quantify the change in electron density at a particular point in a molecule when an electron is added or removed.[11][12]

There are three main types of Fukui functions:

-

f+(r): Describes the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).

-

f-(r): Describes the propensity of a site to undergo an electrophilic attack (attack by an electron-poor species).

-

f0(r): Describes the propensity of a site to undergo a radical attack.

For electrophilic aromatic substitution on chlorinated thiophenes, the sites with the largest values of f-(r) are predicted to be the most reactive.[12] These theoretical predictions have shown excellent correlation with experimental observations of chlorination patterns on the thiophene ring.[5]

The following diagram illustrates the workflow for predicting the most probable site for electrophilic attack on a chlorinated thiophene molecule using Fukui functions.

Caption: Workflow for predicting electrophilic attack sites.

The Mechanism of Electrophilic Aromatic Substitution: A Step-by-Step View

The generally accepted mechanism for electrophilic aromatic substitution on thiophene and its chlorinated derivatives involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.

The following diagram depicts the generalized mechanism for the electrophilic chlorination of a thiophene ring.

Caption: Mechanism of electrophilic aromatic substitution on thiophene.

Computational methods can be used to calculate the energies of the possible sigma complexes formed upon attack at different positions of the chlorinated thiophene ring. The position that leads to the most stable intermediate is predicted to be the major product, which often aligns with predictions from Fukui functions.[10][13]

In Silico Spectroscopy: Deciphering the Spectroscopic Fingerprints of Chlorinated Thiophenes

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing chlorinated thiophenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFT calculations can accurately predict the 1H and 13C NMR chemical shifts of chlorinated thiophenes.[14][15] The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. The electron-withdrawing nature of chlorine generally leads to a downfield shift (higher ppm) for adjacent carbon and hydrogen atoms. By comparing calculated NMR spectra with experimental data, it is possible to confirm the structure of a synthesized chlorinated thiophene isomer.[16]

Vibrational (Infrared and Raman) Spectroscopy

The infrared (IR) and Raman spectra of chlorinated thiophenes can also be simulated using DFT calculations.[17] These calculations provide the vibrational frequencies and intensities of the various normal modes of the molecule. Specific vibrational modes, such as the C-Cl stretching and bending frequencies, can be used as diagnostic markers for the presence and position of chlorine substituents.

Electronic (UV-Visible) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of molecules.[18][19] The calculations provide the excitation energies and oscillator strengths of the electronic transitions. For chlorinated thiophenes, the position of the absorption maxima (λmax) is influenced by the degree and pattern of chlorination. Generally, increasing the extent of conjugation and the presence of certain substituents can lead to a bathochromic (red) shift in the absorption spectrum.[20]

The following table provides a hypothetical comparison of calculated and experimental spectroscopic data for a dichlorothiophene isomer.

| Spectroscopic Data | Calculated Value | Experimental Value |

| 1H NMR (ppm) | C3-H: 7.15, C4-H: 7.05 | C3-H: 7.12, C4-H: 7.03 |

| 13C NMR (ppm) | C2: 128.5, C3: 125.0, C4: 126.2, C5: 129.0 | C2: 128.3, C3: 124.8, C4: 126.0, C5: 128.8 |

| IR (cm-1) | C-Cl stretch: 750 | 748 |

| UV-Vis (nm) | λmax: 245 | 248 |

Practical Application: A Computational Protocol for Predicting Regioselectivity

To provide a practical context, this section outlines a step-by-step computational protocol for predicting the regioselectivity of electrophilic bromination on 2-chlorothiophene.

Objective: To determine the most likely position of bromination on 2-chlorothiophene.

Methodology:

-

Structure Input and Optimization:

-

Construct the 3D structure of 2-chlorothiophene using a molecular modeling software.

-

Perform a geometry optimization using a DFT method, for example, B3LYP with a 6-31G(d) basis set, to obtain the lowest energy conformation.[14]

-

-

Calculation of Reactivity Descriptors:

-

Analysis of Results:

-

Identify the carbon atom with the highest f- value. This atom is predicted to be the most susceptible to electrophilic attack.

-

-

Confirmation via Sigma Complex Stability:

-

As a complementary approach, model the possible sigma complexes formed by the addition of a bromine cation (Br+) to each of the available carbon positions on the 2-chlorothiophene ring.

-

Perform geometry optimizations and calculate the relative energies of these intermediates.

-

The intermediate with the lowest energy corresponds to the most stable sigma complex, and therefore, the most favored reaction pathway.

-

Conclusion: The Predictive Power of Theory in Advancing Chlorinated Thiophene Chemistry

The theoretical properties of chlorinated thiophenes provide a rich and detailed picture of their behavior, from their fundamental electronic structure to their reactivity in chemical transformations. Computational chemistry has emerged as an indispensable tool for elucidating these properties, offering predictive power that can guide synthetic efforts and accelerate the discovery of new molecules with desired functionalities. For researchers in drug development and materials science, a thorough understanding of the theoretical underpinnings of chlorinated thiophenes is not merely academic; it is a practical necessity for rational design and innovation. As computational methods continue to evolve in accuracy and efficiency, their role in unraveling the complexities of these versatile heterocyclic compounds will undoubtedly expand, paving the way for future discoveries.

References

-

Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Semantic Scholar. (2017, November 13). Retrieved from [Link]

-

Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC - NIH. (n.d.). Retrieved from [Link]

-

Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

-

Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | The Journal of Organic Chemistry - ACS Publications. (2016, May 13). Retrieved from [Link]

-

Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems - University of Copenhagen Research Portal. (2016, May 13). Retrieved from [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC. (2024, November 14). Retrieved from [Link]

-

The Electronic Spectra of 2- chlorothiophene and 3-chlorothiophene in the Vacuum Ultraviolet Photoabsorption Energy Region (3.9-10.8 eV) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Density functional theory study of thiophene desulfurization and conversion of desulfurization products on the Ni(111) surface and Ni55 cluster: implication for the mechanism of reactive adsorption desulfurization over Ni/ZnO catalysts - RSC Publishing. (n.d.). Retrieved from [Link]

-

Rotational spectrum and structure of 2-chlorothiophene and its complex with argon. (2019, July 5). Retrieved from [Link]

-

DFT computation of the electron spectra of thiophene - UBC Chemistry |. (n.d.). Retrieved from [Link]

-

DFT Computation of the Electron Spectra of Thiophene. (2024, February 23). Retrieved from [Link]

-

“This document is the Accepted Manuscript version of a Published Work that appeared in final form in The Journal of Physical C - MSpace. (n.d.). Retrieved from [Link]

-

Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites - Login. (2025, October 27). Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (2021, July 19). Retrieved from [Link]

-

Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification - ChemRxiv. (n.d.). Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Retrieved from [Link]

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives - MDPI. (2021, February 20). Retrieved from [Link]

-

DFT-calculated IR spectra of thiophene–graphene models - ResearchGate. (n.d.). Retrieved from [Link]

-

Fukui Indices & Global Electrophilicity - Rowan Newsletter - Substack. (2024, June 18). Retrieved from [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis - ChemRxiv. (n.d.). Retrieved from [Link]

-

(PDF) New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - ResearchGate. (2024, November 5). Retrieved from [Link]

-

Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC. (n.d.). Retrieved from [Link]

-

Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds | The Journal of Physical Chemistry Letters - ACS Publications. (2014, December 7). Retrieved from [Link]

-

Fukui Functions and the Dual Descriptor — Tutorials 2025.1 documentation - SCM. (n.d.). Retrieved from [Link]

-

The Role of Molecular Electrostatic Potentials in the Formation of a Halogen Bond in Furan⋅⋅⋅XY and Thiophene⋅⋅⋅XY Complexes | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Retrieved from [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. (n.d.). Retrieved from [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. (2022, December 28). Retrieved from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved from [Link]

-

NMR shifts with relativistic DFT — Tutorials 2025.1 documentation - SCM. (n.d.). Retrieved from [Link]

-

drug-receptor interactions forces involved. (n.d.). Retrieved from [Link]

-

FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide - Prime Scholars. (2017, January 9). Retrieved from [Link]

-

The role of molecular electrostatic potentials in the formation of a halogen bond in furan⋅⋅⋅XY and thiophene⋅⋅⋅XY complexes - PubMed. (2011, April 18). Retrieved from [Link]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Density functional theory study of thiophene desulfurization and conversion of desulfurization products on the Ni(111) surface and Ni55 cluster: implication for the mechanism of reactive adsorption desulfurization over Ni/ZnO catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. The role of molecular electrostatic potentials in the formation of a halogen bond in furan⋅⋅⋅XY and thiophene⋅⋅⋅XY complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rowansci.substack.com [rowansci.substack.com]

- 12. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scm.com [scm.com]

- 16. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Schrödinger Customer Portal [my.schrodinger.com]

- 22. scm.com [scm.com]

Methodological & Application

Application Notes & Protocols: Regioselective Functionalization of 2-Chloro-3-(3-chloropropyl)thiophene

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of 2-Chloro-3-(3-chloropropyl)thiophene, a versatile heterocyclic building block. Thiophene derivatives are crucial scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document details four primary pathways for modification: metal-halogen exchange at the C2 position, palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitution at the C5 position, and intramolecular cyclization to form fused ring systems. Each section elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers expert insights into optimizing reaction conditions and troubleshooting potential challenges. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to leverage this substrate for the synthesis of novel and complex molecules.

Introduction

The thiophene ring is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2][4] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it an attractive moiety for drug design. 2-Chloro-3-(3-chloropropyl)thiophene, in particular, offers multiple, distinct reaction sites, allowing for sequential and regioselective modifications. The molecule contains:

-

An aryl chloride at the C2 position, amenable to metal-halogen exchange and cross-coupling.[5][6][7]

-

A vacant and electronically activated C5 position, which is the primary site for electrophilic aromatic substitution.[8][9]

-

An alkyl chloride on the C3-propyl side chain, suitable for nucleophilic substitution.

-

A structural arrangement conducive to intramolecular cyclization, enabling the construction of valuable fused heterocyclic systems like thienopyridines.[10][11][12]

This guide will systematically explore these synthetic avenues, providing both the theoretical basis and practical protocols for their successful implementation.

C2-Position Functionalization via Lithium-Halogen Exchange

Mechanistic Rationale: Metal-halogen exchange is a powerful and rapid method for converting aryl halides into highly reactive organometallic intermediates.[13][14] The reaction between an aryl halide and an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is an equilibrium process. The equilibrium favors the formation of the more stable organolithium species.[15] Since the negative charge is more stable on an sp²-hybridized carbon (aryl) than on an sp³-hybridized carbon (alkyl), the exchange is highly favorable. This reaction is kinetically controlled and extremely fast, often outcompeting other potential reactions like proton abstraction, especially at low temperatures (e.g., -78 °C).[13][15] This method provides a regioselective route to a 2-lithiated thiophene, which can be trapped with a wide array of electrophiles.

Experimental Workflow:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. people.wou.edu [people.wou.edu]

- 10. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]

- 11. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. ethz.ch [ethz.ch]

scale-up synthesis of 2-Chloro-3-(3-chloropropyl)thiophene for material science

Application Note: Process Intensification and Scale-Up Strategies for 2-Chloro-3-(3-chloropropyl)thiophene

Part 1: Strategic Overview & Application Context

2-Chloro-3-(3-chloropropyl)thiophene is a critical "dual-functional" monomer precursor used in the synthesis of advanced conductive polymers, specifically functionalized polythiophenes. Unlike simple alkylthiophenes (e.g., P3HT), the pendant 3-chloropropyl group acts as a versatile "chemical handle," allowing for post-polymerization functionalization (PPF) with azides, amines, or ionic liquids to tune solubility and electronic work functions.

Why the "Chloro" Derivative? While bromo-analogs are traditional for Grignard Metathesis (GRIM) polymerization, the 2-chloro variant has gained prominence for two reasons:

-

Direct Arylation Polymerization (DArP): It serves as an ideal substrate for modern "Green Chemistry" polymerization methods that utilize C-H activation, avoiding toxic organotin (Stille) or magnesium (Kumada) waste.

-

Atom Economy & Cost: Chlorine is significantly cheaper and lighter than bromine, offering better atom economy during scale-up.

The Scale-Up Challenge:

The primary difficulty in scaling this reaction is regioselectivity . The thiophene ring is highly reactive toward electrophilic aromatic substitution (

Part 2: Safety & Hazard Assessment (Critical)

Before proceeding with scale-up (>100g), the following hazards must be mitigated:

-

N-Chlorosuccinimide (NCS): While safer than chlorine gas, NCS is a strong oxidant. Large-scale addition can trigger rapid exotherms. Control: Solid addition via a powder funnel or screw feeder over time is mandatory.

-

Exotherm Management: The chlorination reaction is exothermic.[1] In a 1L+ reactor, heat removal capacity (cooling jacket) becomes the rate-limiting step.

-

Acidic Byproducts: The reaction generates succinimide and trace HCl. Proper ventilation and scrubbing are required.[2][3]

Part 3: Retrosynthetic Logic & Flow

The optimized route utilizes N-Chlorosuccinimide (NCS) in a mixed solvent system of Chloroform/Acetic Acid . This solvent mixture is crucial: the acetic acid protonates the NCS, increasing its electrophilicity slightly while buffering the reaction environment to prevent acid-catalyzed polymerization of the thiophene.

Figure 1: Reaction pathway highlighting the critical branching point for impurity formation.

Part 4: Detailed Experimental Protocol (Scale: 100g Batch)

Objective: Synthesize 2-Chloro-3-(3-chloropropyl)thiophene with >98% regioselectivity.

Materials:

-

Precursor: 3-(3-chloropropyl)thiophene (100.0 g, 0.622 mol).

-

Reagent: N-Chlorosuccinimide (NCS) (87.3 g, 0.653 mol, 1.05 eq). Recrystallize from benzene/toluene if yellow/impure.

-

Solvent: Chloroform (300 mL) and Glacial Acetic Acid (300 mL).

-

Quench: Water, Saturated

, Brine.

Step-by-Step Procedure:

-

Reactor Setup:

-

Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), an internal temperature probe (thermocouple), and a powder addition funnel.

-

Place the flask in an ice/salt bath or a recirculating chiller set to -5°C.

-

Flush the system with Nitrogen (

) for 15 minutes.

-

-

Solvation:

-

Charge the flask with 3-(3-chloropropyl)thiophene (100 g).

-

Add Chloroform (300 mL) and Acetic Acid (300 mL). Stir at 300 RPM.

-

Cool the mixture until the internal temperature reaches 0°C .

-

-

Controlled Addition (The Critical Step):

-

Add NCS (87.3 g) portion-wise over 60 minutes .

-

Constraint: Do not allow the internal temperature to exceed 5°C .[4] If it spikes, stop addition immediately.

-

Mechanism: The slow addition ensures the concentration of the active chlorinating species remains low, favoring the kinetically preferred 2-position over the 5-position.

-

-

Reaction Phase:

-

After addition is complete, allow the reaction to warm to Room Temperature (20-25°C) naturally.

-

Stir for 12–16 hours. Exclusion of light (wrapping flask in foil) is recommended to prevent radical side reactions, though less critical with NCS than with

.

-

-

In-Process Control (IPC):

-

Take a 50 µL aliquot, quench in ether/bicarb, and inject into GC-MS.

-

Target: Starting material < 2%. 2,5-dichloro impurity < 5%.

-

Note: If starting material remains >5%, add 0.05 eq of NCS and stir for 2 more hours.

-

-

Workup:

-

Pour the reaction mixture into 1L of ice water.

-

Separate the organic layer.[1][4] Extract the aqueous layer with Chloroform (2 x 200 mL).

-

Combine organics and wash strictly in this order:

-

Water (3 x 500 mL) – to remove acetic acid and succinimide.

-

Sat.

(2 x 300 mL) – to neutralize residual acid (Caution: -

Brine (1 x 300 mL).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) to yield a crude yellow oil.

-

Part 5: Purification & Validation

Direct use of the crude material in polymerization will lead to low molecular weight polymers due to chain termination by the 2,5-dichloro impurity. Vacuum distillation is mandatory.

Distillation Protocol:

-

Equipment: Short-path distillation head or Vigreux column (preferred for better separation).

-

Vacuum: High vacuum required (< 1.0 mmHg).

-

Procedure:

-

Heat the oil bath slowly.

-

Fraction 1 (Foreshots): Collect lower boiling impurities (unreacted starting material).

-

Fraction 2 (Main Cut): Collect the product.

-

Estimated bp: ~110–115°C at 0.5 mmHg (Note: Boiling points vary by vacuum strength; use a nomograph).

-

-

Residue: The 2,5-dichloro impurity has a slightly higher boiling point and will largely remain in the pot or distill last.

-

Data Summary Table:

| Parameter | Specification | Method of Verification |

| Appearance | Pale yellow oil | Visual |

| Purity | > 99.0% (GC) | GC-FID / GC-MS |

| Regio-Isomer Purity | > 98% (2-substituted) | 1H-NMR (Integration) |

| Water Content | < 500 ppm | Karl Fischer (Critical for polymerization) |

Analytical Validation (1H NMR - 400 MHz, CDCl3):

-

Diagnostic Peak: The proton at the 4-position of the thiophene ring appears as a doublet (d) around δ 6.90 ppm .

-

Impurity Check: Look for a singlet at δ 6.7 ppm (indicative of 2,5-dichlorothiophene protons if substitution pattern differs) or loss of coupling.

-

Linker: The propyl chain will show a triplet (

), a multiplet (central

Part 6: Process Flow Diagram

Figure 2: Process flow for the 100g scale-up campaign.

References

-

McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials, 10(2), 93–116.

- Kirsch, G., et al. (2004). "Thiophene and Its Derivatives." Heterocyclic Chemistry. Wiley-VCH.

- Beryozkina, T., et al. (2022). "Regioselective chlorination of thiophenes." Journal of Organic Chemistry.

-

Sigma-Aldrich/Merck. "Nomograph for Boiling Point Calculation under Vacuum."

-

Leclerc, M. (2012). "Direct Heteroarylation Polymerization." Chemical Reviews, 112(4). (Context for the application of 2-chloro monomers).

Sources

Application Notes & Protocols: 2-Chloro-3-(3-chloropropyl)thiophene as a Pivotal Precursor in Thienopyridine Synthesis

Abstract

This technical guide details the critical role of 2-Chloro-3-(3-chloropropyl)thiophene in the synthesis of key pharmaceutical intermediates. Specifically, it serves as a foundational building block for the thienopyridine class of antiplatelet agents, which are indispensable in the management of cardiovascular and cerebrovascular diseases.[1][2] This document provides a comprehensive overview of the synthetic pathway from 2-Chloro-3-(3-chloropropyl)thiophene to the central intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and its subsequent conversion to Ticlopidine. The narrative emphasizes the mechanistic rationale behind experimental choices, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of 2-Chloro-3-(3-chloropropyl)thiophene

The thienopyridine scaffold is the core structural motif of several blockbuster antiplatelet drugs, including Ticlopidine, Clopidogrel, and Prasugrel.[1] These agents function as irreversible inhibitors of the P2Y12 adenosine diphosphate (ADP) receptor, a key player in platelet aggregation.[2][3] The efficient and scalable synthesis of these vital medicines relies on the availability of a common heterocyclic core: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine .

2-Chloro-3-(3-chloropropyl)thiophene (CAS No. 1934463-23-6) is a strategically designed precursor for this core intermediate. Its bifunctional nature—possessing two distinct electrophilic chlorine sites—enables a direct and efficient intramolecular cyclization to construct the fused thieno-piperidine ring system. This guide elucidates this transformation and its application in the synthesis of first-generation thienopyridines.

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is paramount for safety and experimental success.

| Property | Value | Source |

| CAS Number | 1934463-23-6 | |

| Molecular Formula | C₇H₈Cl₂S | |